

Spectroscopic Profile of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2,6-Dimethylbenzaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethylbenzaldehyde** ($C_9H_{10}O$, CAS No: 1123-56-4), an aromatic aldehyde with significant applications in chemical synthesis.^{[1][2]} This document details its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity assessment, and the elucidation of its role in synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon and hydrogen framework of a molecule.

The 1H NMR spectrum of **2,6-Dimethylbenzaldehyde**, typically recorded in a deuterated solvent such as $CDCl_3$, reveals distinct signals for the aldehyde, aromatic, and methyl protons. The significant downfield shift of the aldehyde proton is a key diagnostic feature.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	s	1H	Aldehyde (-CHO)
~7.4	t	1H	Aromatic (H-4)
~7.1	d	2H	Aromatic (H-3, H-5)
~2.6	s	6H	Methyl (-CH ₃)

Interpretation:

- The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[3]
- The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm, corresponding to the protons on the benzene ring.
- The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at positions 2 and 6.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl (C=O)
~140	Aromatic (C-2, C-6)
~134	Aromatic (C-1)
~132	Aromatic (C-4)
~128	Aromatic (C-3, C-5)
~20	Methyl (-CH ₃)

Interpretation:

- The signal in the 190-215 δ range is a clear indicator of a carbonyl carbon.[4] For **2,6-Dimethylbenzaldehyde**, this appears around 192 ppm.
- The signals between 128 and 140 ppm correspond to the aromatic carbons.
- The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.

A standard protocol for acquiring high-quality NMR spectra of **2,6-Dimethylbenzaldehyde** is as follows:

- Sample Preparation: Approximately 5-25 mg of **2,6-Dimethylbenzaldehyde** is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube.[5][6] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). For ^{13}C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
- Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]
- ^1H NMR Acquisition: A standard one-pulse ^1H NMR experiment is performed. Key parameters include an appropriate spectral width, an acquisition time of around 4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle and a 4-second acquisition time with no additional relaxation delay are often recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of **2,6-Dimethylbenzaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2860 & ~2760	Weak-Medium	Aldehyde C-H Stretch (Fermi doublet)[4]
~1700	Strong	C=O Carbonyl Stretch
~1600-1450	Medium	Aromatic C=C Ring Stretch
~3000-2850	Medium	C-H Stretch (methyl groups)

Interpretation:

- The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretch of the aldehyde.[5] For aromatic aldehydes, this peak is typically found between 1710-1685 cm⁻¹.[8]
- The pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.[4] The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes.[8]
- The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.
- The bands in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl groups.[8]
- Sample Preparation (ATR): For a solid sample like **2,6-Dimethylbenzaldehyde**, Attenuated Total Reflectance (ATR) is a common and simple technique. A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
- Spectral Range: The data is typically collected over a range of 4000 to 600 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of **2,6-Dimethylbenzaldehyde** shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment Ion
134	High	$[M]^+$ (Molecular Ion)
133	High	$[M-H]^+$
105	Medium	$[M-CHO]^+$
77	Medium	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak $[M]^+$ at m/z 134 corresponds to the molecular weight of **2,6-Dimethylbenzaldehyde** ($C_9H_{10}O$).[\[1\]](#)[\[10\]](#)
- A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ($[M-H]^+$).[\[11\]](#)
- The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.
- Further fragmentation can result in the formation of a phenyl cation at m/z 77.[\[11\]](#)
- Sample Preparation: A dilute solution of **2,6-Dimethylbenzaldehyde** is prepared in a volatile organic solvent like dichloromethane or methanol.
- Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column).[\[12\]](#)
 - Oven Program: A typical temperature program might start at a lower temperature and ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at

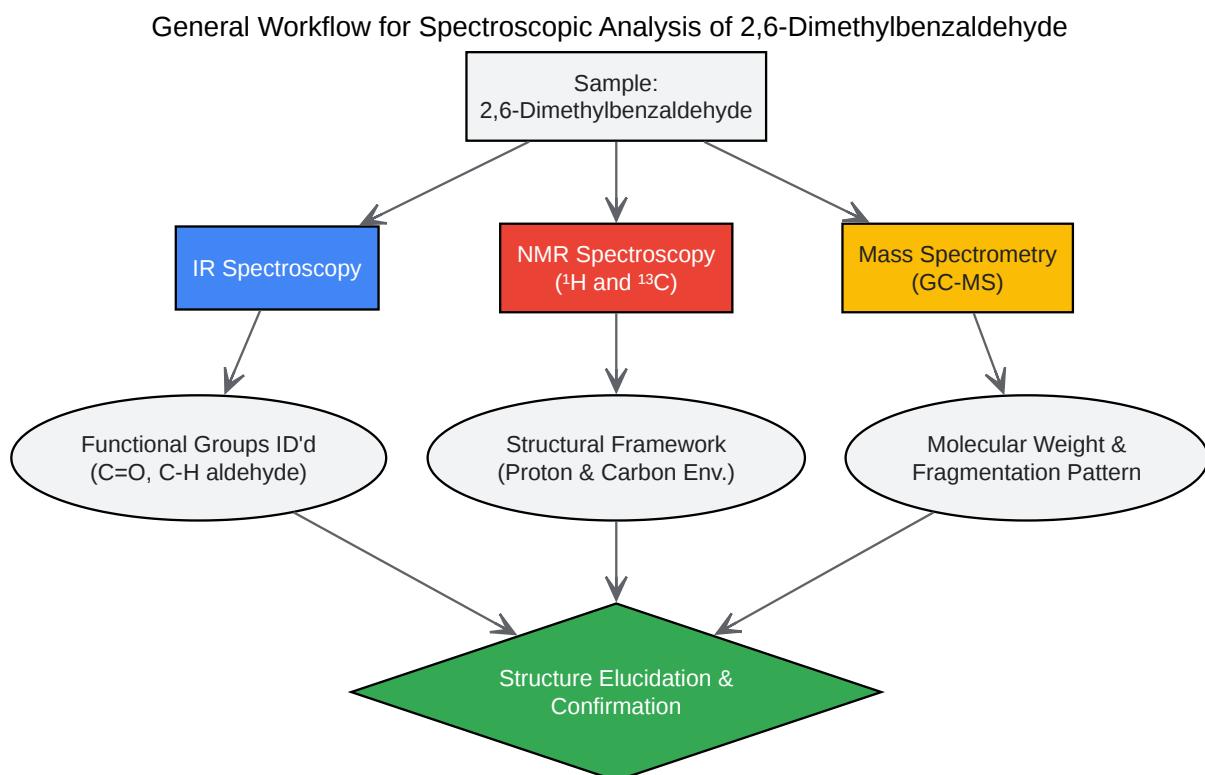
10°C/min to 250°C.[12]

- Mass Spectrometry (MS):

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.[12][13]
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to detect the molecular ion and its fragments.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and characterization of an organic compound such as **2,6-Dimethylbenzaldehyde**.



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Caption: Workflow for spectroscopic identification.

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